{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride

FAAH inhibition Pain and inflammation Spirocyclic scaffold optimization

{7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride (CAS: 2375268-54-3) is a spirocyclic compound featuring a rigid 7-azaspiro[3.5]nonane core. The hydrochloride salt exists as an oil with a molecular weight of 191.7 g/mol and is supplied at a purity of 95%.

Molecular Formula C9H18ClNO
Molecular Weight 191.70 g/mol
Cat. No. B13567276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride
Molecular FormulaC9H18ClNO
Molecular Weight191.70 g/mol
Structural Identifiers
SMILESC1CC2(C1)CCNCC2CO.Cl
InChIInChI=1S/C9H17NO.ClH/c11-7-8-6-10-5-4-9(8)2-1-3-9;/h8,10-11H,1-7H2;1H
InChIKeyYGLVVNBVRYAUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride: A Rigid Spirocyclic Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery


{7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride (CAS: 2375268-54-3) is a spirocyclic compound featuring a rigid 7-azaspiro[3.5]nonane core [1]. The hydrochloride salt exists as an oil with a molecular weight of 191.7 g/mol and is supplied at a purity of 95% . The 7-azaspiro[3.5]nonane scaffold has been validated as a privileged structure in multiple therapeutic programs, including fatty acid amide hydrolase (FAAH) inhibition, GPR119 agonism, and muscarinic acetylcholine receptor M4 (mAChR M4) antagonism [2][3][4]. The 5-yl methanol substitution provides a primary hydroxyl handle for further derivatization, distinguishing it from core scaffolds and enabling applications in fragment-based drug discovery, as demonstrated by its inclusion in the PanDDA analysis group's SARS-CoV-2 NSP3 macrodomain screening library [5].

Why Generic 7-Azaspiro[3.5]nonane Scaffolds Cannot Replace {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride in Research Programs


The selection of a specific spirocyclic building block like {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride is critical due to the profound impact of substitution position on both synthetic utility and biological activity. The 7-azaspiro[3.5]nonane scaffold itself exhibits differentiated potency across target classes; for instance, it demonstrated superior FAAH inhibitory activity (kinact/Ki >1500 M⁻¹s⁻¹) compared to other spirocyclic cores [1]. Within this scaffold, the 5-yl methanol isomer provides a distinct vector for elaboration compared to the 2-yl isomer (CAS 2306273-13-0), which positions the hydroxyl group on the cyclobutane ring rather than adjacent to the piperidine nitrogen . This regiochemical difference directly affects the geometry of derived ligands and their potential binding modes, as evidenced by the specific interaction of a 5-yl-substituted derivative with the SARS-CoV-2 NSP3 macrodomain [2]. Furthermore, the hydrochloride salt form ensures consistent handling and solubility characteristics (oil, storage at 4°C) that may not be replicated by the free base or alternative salt forms .

Quantitative Differentiation Evidence for {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride vs. Closest Analogs


Scaffold-Level Differentiation: 7-Azaspiro[3.5]nonane Core Exhibits Superior FAAH Inhibitory Potency Compared to Alternative Spirocyclic Cores

The 7-azaspiro[3.5]nonane scaffold, the core of the target compound, was identified as one of only two spirocyclic cores (along with 1-oxa-8-azaspiro[4.5]decane) that exhibited FAAH kinact/Ki potency values greater than 1500 M⁻¹s⁻¹, distinguishing it from other spirocyclic cores tested in the same study [1]. This scaffold-level potency provides a quantifiable advantage for programs targeting FAAH, as it serves as a validated starting point for further optimization.

FAAH inhibition Pain and inflammation Spirocyclic scaffold optimization

Regiochemical Differentiation: 5-yl Substitution Provides a Structurally Validated Binding Vector for Macrodomain Targeting

A derivative of the target compound, [(5S)-7-(2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-7-azaspiro[3.5]nonan-5-yl]methanol, has been co-crystallized with the SARS-CoV-2 NSP3 macrodomain (PDB: 7HQB) [1]. This demonstrates that the 5-yl methanol substitution allows for productive engagement of a biologically relevant target when elaborated. In contrast, the 2-yl isomer (CAS 2306273-13-0) would project the hydroxyl group from a different geometric position, potentially altering or abolishing binding .

Fragment-based drug discovery SARS-CoV-2 Macrodomain inhibitors

Physical Form and Handling Differentiation: Hydrochloride Salt vs. Free Base Impacts Workflow Compatibility

The target compound is supplied as the hydrochloride salt (95% purity, physical form: oil), requiring storage at 4°C . This differentiates it from the free base {7-azaspiro[3.5]nonan-5-yl}methanol (CAS 2168204-82-6) and from the 7-azaspiro[3.5]nonane hydrochloride core (CAS 1414885-16-7), which lacks the methanol handle [1]. The salt form ensures consistent solubility and stability profiles during weighing and dissolution, which is critical for high-throughput screening workflows.

Chemical procurement Compound management Salt form selection

Scaffold Versatility Differentiation: 7-Azaspiro[3.5]nonane Core Enables Potent GPR119 Agonism with In Vivo Efficacy

Optimization of 7-azaspiro[3.5]nonane derivatives led to compound 54g, a potent GPR119 agonist that demonstrated a favorable PK profile and glucose-lowering effect in diabetic rats [1]. This demonstrates the scaffold's utility beyond FAAH inhibition and validates its potential for in vivo translation. The target compound, with its 5-yl methanol handle, serves as a suitable starting point for exploring this chemotype.

GPR119 agonists Type 2 diabetes Glucose lowering

Scaffold Target Class Differentiation: 7-Azaspiro[3.5]nonane Core Implicated in Selective mAChR M4 Antagonism

Substituted 7-azaspiro[3.5]nonane compounds are claimed as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4) in US Patent 11149022 B2 [1]. The M4 receptor is a validated target for neurological disorders including Parkinson's disease and schizophrenia. This patent coverage indicates that the 7-azaspiro[3.5]nonane scaffold can be elaborated to achieve selectivity for a therapeutically relevant GPCR, further broadening the scaffold's utility.

Muscarinic M4 antagonists CNS disorders Parkinson's disease

Optimal Research and Procurement Scenarios for {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Viral Macrodomains

This compound is an ideal fragment for inclusion in FBDD screening libraries aimed at viral macrodomains, such as the SARS-CoV-2 NSP3 macrodomain. The co-crystal structure of a closely related 5-yl-substituted derivative (PDB: 7HQB) provides a validated binding mode [1], offering a structural starting point for fragment growing or merging strategies.

Medicinal Chemistry Optimization of FAAH Inhibitors for Pain and Inflammation

The 7-azaspiro[3.5]nonane scaffold has demonstrated FAAH inhibitory potency (kinact/Ki >1500 M⁻¹s⁻¹) that surpasses other spirocyclic cores [2]. The target compound's 5-yl methanol handle allows for the introduction of diverse capping groups to optimize potency, selectivity, and pharmacokinetic properties for pain or inflammation programs.

Synthesis of GPR119 Agonists for Type 2 Diabetes Research

Optimized 7-azaspiro[3.5]nonane derivatives have shown glucose-lowering effects in diabetic rat models [3]. The target compound serves as a versatile building block for constructing novel GPR119 agonists, leveraging the scaffold's proven ability to engage this metabolic target.

Exploration of mAChR M4 Antagonists for CNS Disorders

The 7-azaspiro[3.5]nonane scaffold is a core motif in patented mAChR M4 antagonists [4]. Researchers developing selective M4 antagonists for Parkinson's disease, schizophrenia, or dystonia can utilize this building block to access new chemical space around the spirocyclic core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.